N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring and a pyrrolidinone moiety
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-11-14(2)24(22-13)10-8-20-18(26)19(27)21-15-5-3-6-16(12-15)23-9-4-7-17(23)25/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUPJPFKIBZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately, often starting from a suitable amine and a carbonyl compound.
Coupling Reaction: The final step involves coupling the pyrazole-ethyl derivative with the pyrrolidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrrolidinone rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other pyrazole and pyrrolidinone derivatives.
Examples: 3,5-dimethyl-1H-pyrazole, 2-oxopyrrolidine, and their various substituted derivatives.
Uniqueness
Structural Features: The combination of the pyrazole and pyrrolidinone rings linked by an ethyl chain is unique and provides distinct chemical and biological properties.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (referred to as Compound 1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound 1, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a unique molecular structure that incorporates a pyrazole ring and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 286.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Features of Compound 1
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.37 g/mol |
| Key Functional Groups | Pyrazole, Pyrrolidine |
| Potential Biological Activity | Antiinflammatory, Analgesic |
Pharmacological Effects
Preliminary studies have indicated that Compound 1 may exhibit several pharmacological activities, including:
- Anti-inflammatory Effects : Research suggests that compounds containing pyrazole rings often demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
- Analgesic Activity : Similar to other pyrazole derivatives, Compound 1 may possess analgesic properties, potentially providing pain relief without significant gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activity of Compound 1 are not fully elucidated; however, several hypotheses can be drawn from related compounds:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, Compound 1 may reduce the synthesis of pro-inflammatory prostaglandins .
- Receptor Interactions : The pyrrolidine moiety may facilitate interactions with various receptors involved in pain and inflammation pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of Compound 1:
- A study on pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models, supporting the hypothesis that similar structural features could yield comparable results for Compound 1 .
- Another investigation highlighted the analgesic properties of related compounds through their action on central nervous system pathways, suggesting that Compound 1 could also exert such effects .
Table 2: Summary of Relevant Studies
Q & A
Q. Critical Parameters :
Q. Table 1: Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Pyrazole alkylation | Chloroacetyl chloride, triethylamine, DCM | |
| Amide bond formation | EDC/HOBt, DMF, RT | |
| Nitrile synthesis | Ethanol, piperidine, 0–5°C |
Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Basic Research Question
Q. Table 2: Key Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| Single-crystal XRD | Absolute configuration determination | |
| ¹H NMR | Functional group verification | |
| FT-IR | Amide C=O stretching (1650–1700 cm⁻¹) |
How can computational chemistry approaches optimize derivatives of this compound?
Advanced Research Question
- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications for enhanced bioactivity .
- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases or GPCRs) to prioritize synthetic targets .
- Reaction path search algorithms : Narrow optimal conditions (e.g., solvent, catalyst) using computational screening, reducing experimental trial-and-error .
Methodology : Combine density functional theory (DFT) for ground-state optimization with docking studies to validate hypothetical binding modes.
What strategies resolve contradictions in bioactivity data across experimental models?
Advanced Research Question
- Comparative assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate structure-activity relationships (SAR) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic artifacts .
Case Study : Pyrazole derivatives show anti-inflammatory activity in murine models but not in human PBMCs. Potential solutions:
- Adjust dosing regimens to account of species-specific metabolic rates .
- Validate target engagement via Western blotting or ELISA .
What advanced statistical methods optimize reaction parameters in multi-step synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Model non-linear relationships between reaction time (X₁) and yield (Y) to identify maxima .
Example : For amide coupling steps, a 3² factorial design can test reagent equivalents (1.2–2.0 eq) vs. stirring rate (200–600 rpm), reducing experiments by 40% .
How does the pyrazole substitution pattern influence reactivity and bioactivity?
Advanced Research Question
- Electron-donating groups (e.g., methyl) : Stabilize pyrazole rings, enhancing metabolic stability but reducing electrophilic reactivity .
- Steric effects : 3,5-Dimethyl substitution on pyrazole restricts rotational freedom of the ethylenediamine linker, affecting target binding .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent Position | Effect on IC₅₀ (Kinase Inhibition) | Reference |
|---|---|---|
| 3-Methyl | Increased selectivity (~2-fold) | |
| 5-Methoxy | Reduced solubility in PBS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
